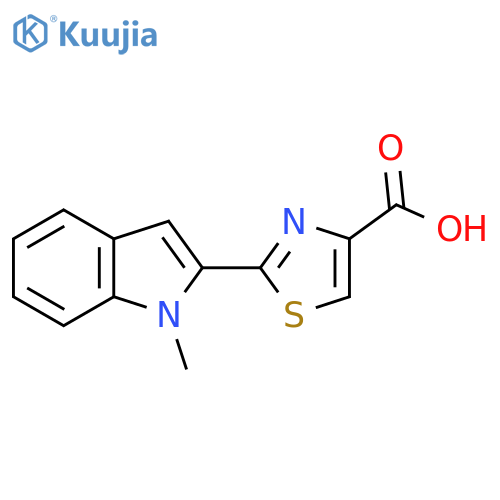

Cas no 2764012-84-0 (2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid)

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid

- 2764012-84-0

- EN300-28256735

-

- インチ: 1S/C13H10N2O2S/c1-15-10-5-3-2-4-8(10)6-11(15)12-14-9(7-18-12)13(16)17/h2-7H,1H3,(H,16,17)

- InChIKey: BGLKCSVJQOFJLG-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)O)N=C1C1=CC2C=CC=CC=2N1C

計算された属性

- せいみつぶんしりょう: 258.04629874g/mol

- どういたいしつりょう: 258.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 83.4Ų

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28256735-0.25g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 0.25g |

$1235.0 | 2025-03-19 | |

| Enamine | EN300-28256735-10.0g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-28256735-1.0g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Enamine | EN300-28256735-5.0g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-28256735-0.5g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 0.5g |

$1289.0 | 2025-03-19 | |

| Enamine | EN300-28256735-5g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 5g |

$3894.0 | 2023-09-09 | ||

| Enamine | EN300-28256735-0.1g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 0.1g |

$1183.0 | 2025-03-19 | |

| Enamine | EN300-28256735-1g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 1g |

$1343.0 | 2023-09-09 | ||

| Enamine | EN300-28256735-0.05g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 0.05g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-28256735-2.5g |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid |

2764012-84-0 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 |

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 2764012-84-0): Structure, Applications, and Research Insights

The compound 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 2764012-84-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining an indole moiety with a thiazole-carboxylic acid functional group, makes it a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its potential as a small-molecule modulator for biological targets, given its ability to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions.

In recent years, the demand for heterocyclic compounds like 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid has surged due to their applications in medicinal chemistry and biomaterials. This compound’s CAS No. 2764012-84-0 is frequently searched in academic databases and chemical supplier platforms, reflecting its growing relevance. Its structural features align with current trends in fragment-based drug design (FBDD), where researchers leverage small, synthetically accessible molecules to build larger, more potent therapeutics. The indole-thiazole hybrid core is also explored in fluorescent probes and organic electronics, addressing interdisciplinary research needs.

One of the most compelling aspects of 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid is its synthetic adaptability. Chemists can modify its carboxylic acid group to form esters, amides, or other derivatives, enabling tailored properties for specific applications. This flexibility is critical in high-throughput screening (HTS) campaigns, where rapid derivatization is essential. Additionally, its methyl-indole subunit contributes to enhanced metabolic stability, a key consideration in preclinical drug development. These attributes make it a valuable candidate for studying structure-activity relationships (SAR) in bioactive molecules.

The compound’s relevance extends to green chemistry initiatives, as researchers seek sustainable methods to synthesize such heterocycles. Recent publications highlight catalytic C-H activation and microwave-assisted synthesis as eco-friendly approaches to access 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid derivatives. These methods align with global efforts to reduce hazardous waste and energy consumption in chemical manufacturing. Furthermore, its potential role in metal-organic frameworks (MOFs) and supramolecular chemistry is under investigation, showcasing its utility beyond traditional pharmaceutical contexts.

From a commercial perspective, CAS No. 2764012-84-0 is increasingly listed in catalogs of specialty chemical suppliers, catering to both academic and industrial researchers. Its pricing and availability are often queried alongside related terms like “indole-thiazole analogs” and “thiazole-4-carboxylic acid suppliers”. Analytical data, including HPLC purity, NMR spectra, and mass spectrometry results, are critical for quality assurance, reflecting the compound’s use in rigorous scientific workflows. As interest in personalized medicine and targeted therapies grows, this compound’s role in developing selective inhibitors or agonists is likely to expand.

In conclusion, 2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 2764012-84-0) represents a multifaceted tool for modern chemistry and biology. Its structural uniqueness, synthetic versatility, and broad applicability position it at the intersection of cutting-edge research and industrial innovation. Future studies may uncover novel roles in bioconjugation, diagnostic imaging, or smart materials, further solidifying its importance in scientific advancement.

2764012-84-0 (2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid) 関連製品

- 2229104-30-5(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)

- 2411217-35-9(4-1-(6-chloro-2-methylpyridin-3-yl)-N-methylformamidobutanoic acid)

- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))

- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 1704121-67-4(2-Chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)